molecular formula C18H26N2O3 B5881264 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol

2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol

Cat. No. B5881264
M. Wt: 318.4 g/mol
InChI Key: QJMGEFNQGMGZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol, also known as MPMP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has been shown to have neuroprotective effects and improve cognitive function. In pharmacology, 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has been investigated for its analgesic and anti-inflammatory properties. In cancer research, 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has shown promising results as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol is not fully understood, but it is believed to involve modulation of various signaling pathways in the body. 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has been shown to interact with opioid receptors, adenosine receptors, and serotonin receptors, among others. It has also been suggested that 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol may modulate the activity of enzymes involved in the metabolism of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has been shown to improve cognitive function, reduce pain and inflammation, and inhibit tumor growth. It has also been shown to have antioxidant and anti-inflammatory effects, as well as modulate the release of various neurotransmitters and signaling molecules.

Advantages and Limitations for Lab Experiments

2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations to its use, including its relatively high cost and limited availability. Additionally, the mechanism of action of 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol. One area of interest is the development of novel derivatives of 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol in human clinical trials.

Synthesis Methods

2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol is synthesized through a multi-step process involving the reaction of 2-methoxyphenol with piperidine and pyrrolidine, followed by acylation and reduction. The final product is obtained through purification and crystallization processes. The synthesis method has been optimized to increase the yield and purity of 2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol.

properties

IUPAC Name

[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-23-16-6-4-5-15(17(16)21)13-19-11-7-14(8-12-19)18(22)20-9-2-3-10-20/h4-6,14,21H,2-3,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMGEFNQGMGZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCC(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Hydroxy-3-methoxybenzyl)piperidin-4-yl](pyrrolidin-1-yl)methanone

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